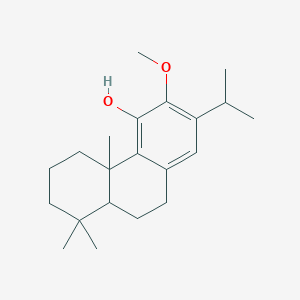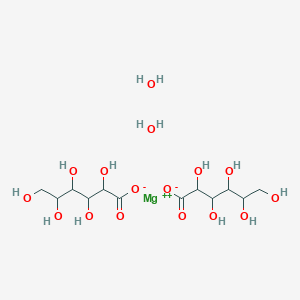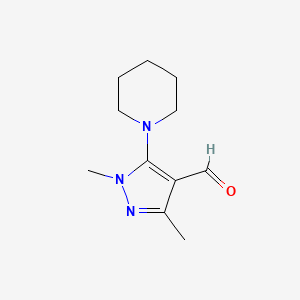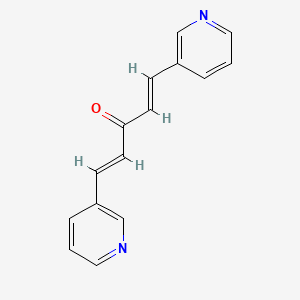![molecular formula C8H16BrNO B12109565 8-Oxa-5-azoniaspiro[4.5]decane, bromide CAS No. 72562-26-6](/img/structure/B12109565.png)
8-Oxa-5-azoniaspiro[4.5]decane, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Oxa-5-azoniaspiro[45]decane, bromide is a spirocyclic quaternary ammonium compound It is characterized by a unique spiro structure that includes both oxygen and nitrogen atoms within its ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-5-azoniaspiro[4.5]decane, bromide typically involves the reaction of morpholine with 1,4-dibromobutane in the presence of anhydrous potassium carbonate as a base. The reaction is carried out in water as a solvent . The process involves the formation of a spirocyclic structure through nucleophilic substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-Oxa-5-azoniaspiro[4.5]decane, bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the substitution of the bromide ion.
Oxidation and Reduction:
Major Products Formed
The major products formed from nucleophilic substitution reactions depend on the nucleophile used. For example, using sodium hydroxide can result in the formation of hydroxyl derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
8-Oxa-5-azoniaspiro[4.5]decane, bromide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other biologically active compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of materials with specific properties, such as ion exchange membranes.
Wirkmechanismus
The mechanism of action of 8-Oxa-5-azoniaspiro[4.5]decane, bromide involves its interaction with molecular targets through its quaternary ammonium group. This interaction can affect various pathways, including ion exchange processes and the stabilization of certain molecular structures. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes is a key aspect of its mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Azoniaspiro[4.4]nonane, bromide
- 5-Azoniaspiro[4.6]undecane, bromide
Uniqueness
8-Oxa-5-azoniaspiro[4.5]decane, bromide is unique due to the presence of an oxygen atom in its spirocyclic structure, which is not found in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
72562-26-6 |
|---|---|
Molekularformel |
C8H16BrNO |
Molekulargewicht |
222.12 g/mol |
IUPAC-Name |
8-oxa-5-azoniaspiro[4.5]decane;bromide |
InChI |
InChI=1S/C8H16NO.BrH/c1-2-4-9(3-1)5-7-10-8-6-9;/h1-8H2;1H/q+1;/p-1 |
InChI-Schlüssel |
RLUREQPKEQJWFZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC[N+]2(C1)CCOCC2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12109515.png)

![2-{[(4E)-1-benzyl-4-[(4-methoxyphenyl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B12109518.png)
![2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-acetic acid methyl ester](/img/structure/B12109525.png)


![8-Bromo-7-[(3-chlorophenyl)methyl]-3-methyl-4,5-dihydropurine-2,6-dione](/img/structure/B12109537.png)



